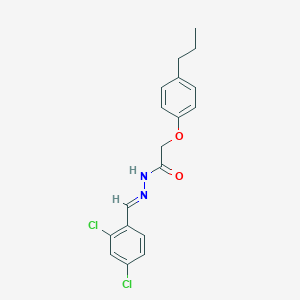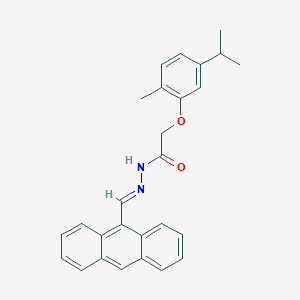![molecular formula C17H11Cl2NO B390032 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol CAS No. 184289-47-2](/img/structure/B390032.png)
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.2 g/mol
Métodos De Preparación
The synthesis of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-naphthol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Aplicaciones Científicas De Investigación
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol can be compared with other similar compounds, such as:
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-hydroxybenzene: Similar structure but with a hydroxybenzene group instead of a naphthol group.
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-anthracenol: Contains an anthracenol group, leading to different chemical and biological properties
Propiedades
IUPAC Name |
1-[(2,4-dichlorophenyl)iminomethyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-6-7-16(15(19)9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUHQDIVVUTJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N'-[(2-ethoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B389950.png)

![1-(3-Methylphenyl)-3-[3-[(3-methylphenyl)carbamoylamino]naphthalen-2-yl]urea](/img/structure/B389953.png)
![2,4-Dibromo-6-{[(2-phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenol](/img/structure/B389955.png)
![1-{4-[(4-Hydroxybenzylidene)amino]phenyl}ethanone](/img/structure/B389957.png)
![N,N'-bis[(E)-[4-(diethylamino)phenyl]methylideneamino]decanediamide](/img/structure/B389958.png)
![N'-[4-(dimethylamino)benzylidene]-2-(5-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B389961.png)

![(5Z)-3-(2-fluorobenzoyl)-5-[(2-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B389967.png)
![2-[(4-hydroxybenzylidene)amino]benzonitrile](/img/structure/B389968.png)
![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-N-(3-phenyl-2-propenylidene)amine](/img/structure/B389969.png)

![4-[(2-Hydroxybenzylidene)amino]benzamide](/img/structure/B389971.png)
